![molecular formula C10H10FNO B1343830 4-Fluoro-5-methoxy-2-methyl-1H-indole CAS No. 288385-93-3](/img/structure/B1343830.png)
4-Fluoro-5-methoxy-2-methyl-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Fluoro-5-methoxy-2-methyl-1H-indole involves multiple steps and the use of various reagents and conditions. In one study, the synthesis of a serotonergic agent with potential antidepressant activity was achieved by reducing a precursor compound using LiAlH4, resulting in a product with high radiochemical purity and specific activity as determined by HPLC and 3H NMR measurements . Another study describes the synthesis of a related dihydrochloride compound through a series of reactions starting with [14C] formamidine acetate and dimethylmethoxymalonate, followed by a reaction with phosphorous oxychloride and subsequent catalytic reduction to yield the final product .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various analytical techniques. For instance, a novel hepatitis B inhibitor was synthesized and its structure was determined by single-crystal X-ray analysis. The compound crystallized in a monoclinic P21/n space group and the analysis provided detailed information about the unit cell dimensions and the spatial arrangement of the molecule within the crystal. Hirshfeld surface analysis was also employed to examine the intermolecular interactions present in the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions. The synthesis of the serotonergic agent mentioned earlier involves a reduction step that is critical for obtaining the desired product with high purity . In the synthesis of the dihydrochloride compound, the formation of an intermediate chloro-compound is a key step, which is then reacted with another indole derivative and reduced to achieve the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and purity. The serotonergic agent synthesized in one study exhibited a very high specific activity, which is indicative of its purity and potential efficacy as a pharmaceutical agent . The hepatitis B inhibitor's crystal structure analysis provided insights into its physical properties, such as the dimensions of the unit cell and the molecular packing within the crystal, which can influence its solubility and stability .
The studies described here focus on the synthesis and analysis of compounds structurally related to this compound. These compounds have potential applications in the pharmaceutical industry, as evidenced by the serotonergic agent with potential antidepressant activity and the hepatitis B inhibitor with nanomolar inhibitory activity against the virus . The detailed synthesis procedures and structural analyses provide a foundation for further research and development of these compounds for therapeutic use.
Scientific Research Applications
Polarity and Lipophilicity Analysis
The compound's derivatives, including variations with partially fluorinated methyl groups, have been synthesized and studied, revealing specific polarity patterns. These patterns, measured by log P or chromatographic capacity factors, align with known lipophilicity patterns for related series. A detailed analysis predicted the impact of substituting different groups (e.g., methyl by fluoromethyl) on molecular lipophilicity, offering insights into the compound's chemical behavior (Huchet et al., 2013).
Antioxidant and Cytotoxic Properties
Derivatives of the compound, specifically 6-methoxytetrahydro-β-carbolines, have been synthesized and evaluated for their antioxidant and cytotoxic properties. The study revealed moderate antioxidant properties based on DPPH, ABTS, and FRAP assays, and certain derivatives showed lower cytotoxicity compared to common cancer drugs, indicating potential for safer alternatives in medical applications (Goh et al., 2015).
Spectroscopic and Computational Studies
The compound's derivatives have been the subject of detailed spectroscopic (e.g., FT-IR, FT-Raman, NMR) and computational studies. These investigations provide insights into the compound's optimized geometry, molecular interactions, and electronic properties, which are crucial for understanding its reactivity and stability in various chemical environments (Haress et al., 2016).
Mechanism of Action
Target of Action
Indole derivatives, a group to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Fluoro-5-methoxy-2-methyl-1H-indole may affect a broad range of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
4-fluoro-5-methoxy-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621794 | |
Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
288385-93-3 | |
Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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